Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-
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Overview
Description
Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is a complex organic compound with a unique structure that includes a methoxy group, a phenyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- typically involves the reaction of 2-methoxyacetophenone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety may interact with neurotransmitter receptors, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activities and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenyl-ethanone: Similar structure but lacks the piperazine moiety.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy group instead of a piperazine moiety.
2-(4-Methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone: Similar structure with a methyl group on the piperazine ring.
Uniqueness
Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is unique due to the presence of both the methoxy group and the piperazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-, also known as 2-methoxy-2-phenyl-1-piperazine ethanone, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is C13H17N with a structure featuring a piperazine ring and a methoxyphenyl group. The methoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This structural characteristic is crucial for its interaction with various biological targets.
Research indicates that Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- may act as a biochemical probe and has been investigated for its role as an inhibitor in specific enzymatic pathways. Notably, derivatives of piperazine compounds have shown affinity towards serotonin receptors, suggesting potential antidepressant properties. Its ability to modulate receptor activity, particularly within serotonin pathways, indicates possible therapeutic effects in treating mood disorders and anxiety-related conditions.
Antidepressant Properties
The interaction of Ethanone with serotonin receptors has been a focal point in exploring its antidepressant potential. Modifications to the piperazine structure can enhance binding affinity and selectivity for these receptors. For instance, studies have demonstrated that certain structural variations can significantly increase the potency of piperazine derivatives against serotonin receptors .
Anticancer Activity
Ethanone's structural analogs have been evaluated for their antiproliferative activities against various cancer cell lines. For example, compounds derived from piperazine have exhibited significant activity against human leukemia cell lines. The quantitative analysis of apoptosis indicated that certain derivatives led to higher percentages of apoptotic cells compared to controls .
Study on Serotonin Receptor Affinity
A study evaluating Ethanone's derivatives found that modifications to the piperazine ring could enhance selectivity for serotonin receptors. The binding affinity was measured using radiolabeled ligands in competitive binding assays, revealing promising results for compounds with specific modifications .
Antiproliferative Activity against Cancer Cells
In vitro studies have shown that Ethanone derivatives exhibit varying degrees of antiproliferative activity against human leukemia cells (HL-60). Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts. Specifically, one derivative exhibited an IC50 value of 9.07 μM, indicating moderate antiproliferative effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to Ethanone:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Methoxy-2-phenylethyl)piperazine | Structure | Used in synthesizing histamine H4 receptor antagonists |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanone | Structure | Explored for anti-inflammatory properties |
1-(4-Methylpiperazin-1-yl)ethanone | Structure | Known for its role in developing antidepressants |
Ethanone's distinct combination of functional groups enhances its lipophilicity and receptor binding capabilities compared to other piperazine derivatives. Its methoxy substitution is pivotal in modulating its pharmacological profile.
Properties
CAS No. |
95550-08-6 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methoxy-2-phenyl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(11-5-3-2-4-6-11)13(16)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
CMXMFYBCIOFKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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